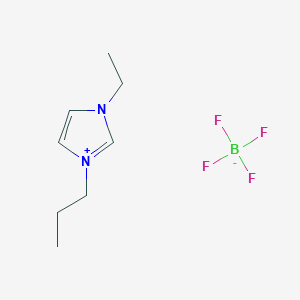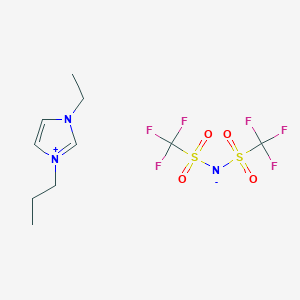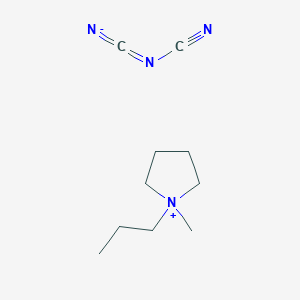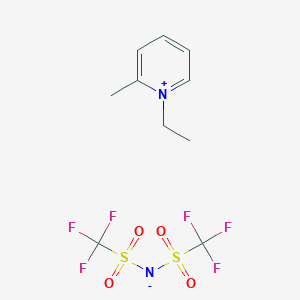
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
Descripción general
Descripción
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES stringCCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . The InChI representation is 1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 .
Aplicaciones Científicas De Investigación
Energy Storage
This compound is utilized in the field of energy storage, particularly in lithium-ion batteries and super capacitors . Its high ionic conductivity and thermal stability make it an excellent electrolyte material, contributing to the development of more efficient and durable energy storage systems.
Solar Cells
In the realm of renewable energy, this ionic liquid finds application as an electrolyte in dye-sensitized solar cells . Its non-volatility and stable ionic nature improve the performance and longevity of solar cells, which is crucial for sustainable energy solutions.
Electrochemistry
The wide electrochemical window and high viscosity of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide make it a valuable candidate for various electrochemical applications, including as a medium for electrodeposition and as a solvent for separating azeotropic mixtures .
Chemical Synthesis
This compound is employed in organic synthesis , serving as a solvent or catalyst that can facilitate or enable certain chemical reactions, particularly those that require a stable ionic medium.
Materials Science
In materials science, its unique properties are harnessed in the synthesis of conducting polymers and intercalation electrode materials , which are key components in the development of advanced materials for various technological applications.
Analytical Chemistry
The compound’s ability to modify electrodes makes it useful in the detection of biomolecules like dopamine and uric acid, which is significant for diagnostic purposes .
Lubrication
Although not a primary research application, its high viscosity and stable nature allow it to be considered as a lubricant for gears and machines, which could lead to industrial applications .
Mecanismo De Acción
Target of Action
It is known that this compound is a type of room temperature ionic liquid (rtil) and is often used in electrochemical energy applications .
Mode of Action
It’s known that this compound has a wide electrochemical window (-30 - +24 V) and high viscosity (548 stokes), which makes it a useful candidate in electrochemical energy applications .
Biochemical Pathways
It’s known that this compound can interact with polyvinylidenefluoride (pvdf) electrospun membranes .
Pharmacokinetics
It’s known that this compound has a melting point of -18 °c .
Result of Action
It’s known that this compound can inhibit the complete transformation of tfsi into the trans-conformer in solid phases when it swells a pvdf electrospun membrane .
Action Environment
It’s known that this compound has a density of 1378 g/cm³ at 21 °C .
Safety and Hazards
Direcciones Futuras
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a useful candidate in electrochemical energy applications, particularly in the fabrication of lithium-ion batteries . Its high viscosity and wide electrochemical window make it a promising material for future research and development in energy storage technologies .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDTWQJJCFNYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















